molecular formula C10H11BrO2 B3045299 (3-Bromomethyl-phenyl)-acetic acid methyl ester CAS No. 104508-22-7

(3-Bromomethyl-phenyl)-acetic acid methyl ester

Cat. No. B3045299
M. Wt: 243.1 g/mol
InChI Key: YPHYEUAIDAUFAH-UHFFFAOYSA-N
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Description

“(3-Bromomethyl-phenyl)-acetic acid methyl ester” is a chemical compound with the molecular formula C10H11BrO2 . It is also known as “Benzeneacetic acid, 3-(bromomethyl)-, methyl ester” and "Methyl2-(3-(Bromomethyl)phenyl)acetate" .


Synthesis Analysis

The synthesis of esters like “(3-Bromomethyl-phenyl)-acetic acid methyl ester” often involves the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . Another method involves the S N 2 reaction of a carboxylate ion with a primary alkyl halide . Protodeboronation of pinacol boronic esters has also been reported as a method for the synthesis of similar compounds .


Molecular Structure Analysis

The molecular structure of “(3-Bromomethyl-phenyl)-acetic acid methyl ester” can be analyzed using techniques such as mass spectrometry . Mass spectrometry manipulates the molecules by converting them into ions using various ionization sources. With high-resolution mass spectrometry, accurate molecular weights of the intact molecular ions can be measured .


Chemical Reactions Analysis

Esters like “(3-Bromomethyl-phenyl)-acetic acid methyl ester” undergo various reactions. One such reaction is hydrolysis, where the ester is heated with a large excess of water containing a strong-acid catalyst . The reaction is reversible and does not go to completion. The products are a carboxylic acid and an alcohol .

Scientific Research Applications

Bromination Techniques

(3-Bromomethyl-phenyl)-acetic acid methyl ester is utilized in benzylic bromination procedures. For instance, its conversion from methoxyimino-o-tolyl-acetic acid methyl ester using N-bromosuccinimide in 1,2-dichlorobenzene has been shown to be more efficient than traditional methods, offering higher yields and cleaner reactions (Lee & Ra, 2016).

Fluorescence Derivatization in Chromatography

This compound has been employed as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography. It reacts with various acids to produce fluorescent esters, which can be separated and detected with high sensitivity (Yamaguchi et al., 1985).

Synthesis of Complex Organic Molecules

The compound is involved in the synthesis of complex organic molecules like 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester. Optimized synthesis parameters have been established, leading to high yields and purity, which is crucial in chemical research (Huang Bi-rong, 2013).

Novel Compound Formation

(3-Bromomethyl-phenyl)-acetic acid methyl ester participates in reactions leading to the formation of new compounds like 8-substituted 5H,9H-6-oxa-7-aza-benzocyclononene-10,11-dione-11-O-methyloximes. These reactions contribute to the exploration of new chemical structures and have potential applications in various fields of chemistry (Pascual et al., 2000).

Pharmaceutical Synthesis

The compound has been used in the synthesis of analogs of bioactive molecules, such as retinoic acid methyl ester and tropane-2 beta-carboxylic acid methyl esters, which are significant in the field of pharmaceutical research (Masyuk & Mineeva, 2017).

Safety And Hazards

The safety data sheet for a similar compound, Bromomethane, indicates that it contains gas under pressure and may explode if heated. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-[3-(bromomethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHYEUAIDAUFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434210
Record name (3-Bromomethyl-phenyl)-acetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromomethyl-phenyl)-acetic acid methyl ester

CAS RN

104508-22-7
Record name (3-Bromomethyl-phenyl)-acetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of m-tolyl-acetic acid methyl ester (11.41 g, 69.49 mmol), N-bromosuccinimide (12.59 g, 70.73 mmol), AIBN (100 mg) in CCl4 (200 mL) was heated at reflux for 16 h. The reaction was cooled to room temperature and aqueous NaHCO3 (satd) was added. The aqueous solution was extracted with CH2Cl2 (2×) and the organic solution was dried (MgSO4), filtered, and concentrated. Purification by flash chromatography (hexanes to 9:1 hexanes:EtOAc) provided the title compound as a clear and colorless liquid (11.99 g). 1H NMR (CDCl3 400 MHz) δ 7.27 (m, 4H), 4.47 (s, 2H), 3.69 (s, 3H), 3.62 (s, 2H).
Quantity
11.41 g
Type
reactant
Reaction Step One
Quantity
12.59 g
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

According to the procedures described in the synthesis method of Intermediate ia-01, 2-[3-(bromomethyl)phenyl]acetic acid (500 mg) synthesized according to the procedures described in International Patent Publication WO00/03980 was used instead of 4-(2-bromoethyl)benzoic acid, and the material was reacted and treated to obtain the title compound (Intermediate il-01, 471 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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